3-(4,4-Difluoro-piperidin-1-yl)-propionitrile

Descripción general

Descripción

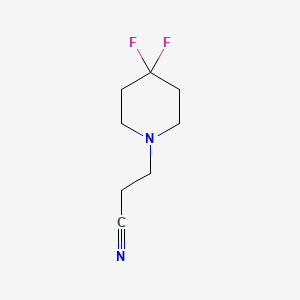

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a chemical compound with the molecular formula C8H14F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile typically involves the reaction of 4,4-difluoropiperidine with a suitable nitrile precursor. One common method includes the use of 4,4-difluoropiperidine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxamides or carboxylic acids.

Key Findings :

-

Acidic hydrolysis proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic attack by water .

-

Basic conditions favor direct nucleophilic substitution, forming carboxylate intermediates .

Reduction Reactions

The nitrile group can be reduced to primary amines or aldehydes using standard reducing agents.

Mechanistic Insights :

-

Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the fluorinated piperidine ring .

-

LiAlH₄ reduction generates an aldehyde intermediate, which can further react if not quenched .

Nucleophilic Substitution at Piperidine Nitrogen

The fluorinated piperidine ring participates in substitution reactions due to the electron-withdrawing effects of fluorine atoms.

Key Observations :

-

Alkylation at the piperidine nitrogen proceeds via an SN2 mechanism, with steric hindrance limiting yields .

-

Suzuki-Miyaura coupling enables aryl group introduction but requires palladium catalysts .

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under strong acidic or oxidative conditions.

Mechanistic Notes :

-

Concentrated HCl induces ring protonation followed by cleavage at the C-N bond .

-

Ozonolysis selectively cleaves the ring, forming aldehydes and nitriles .

Cycloaddition and Cross-Coupling Reactions

The nitrile group participates in [2+2] cycloadditions and palladium-catalyzed couplings.

Critical Insights :

Aplicaciones Científicas De Investigación

1.1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including those with difluoropropionitrile moieties, exhibit antidepressant effects by modulating neurotransmitter systems. A study conducted on related compounds showed that they could act as selective serotonin reuptake inhibitors (SSRIs), thereby enhancing serotonin levels in the brain .

1.2. Anticancer Properties

Compounds similar to 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile have been evaluated for their anticancer properties. In vitro studies demonstrated that certain piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The structural attributes of the difluoropiperidine moiety are believed to enhance the binding affinity to specific cancer-related targets.

2.1. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases like Alzheimer's. Research suggests that this compound may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for cognitive function .

2.2. Anti-inflammatory Activity

Studies have shown that piperidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes them potential candidates for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

4,4-Difluoropiperidine: A related compound with similar structural features but lacking the nitrile group.

4-(4,4-Difluoro-piperidin-1-yl)-butylamine: Another derivative with an extended carbon chain.

Uniqueness: 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is unique due to the presence of both the difluoropiperidine ring and the nitrile group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications.

Actividad Biológica

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a piperidine ring substituted with two fluorine atoms and a propionitrile moiety, which may influence its pharmacokinetic properties and receptor interactions.

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been highlighted in related studies:

- Inhibition of Enzymatic Activity : Some piperidine derivatives have shown potential as inhibitors of enzymes such as α-glucosidase, which is relevant in diabetes management. The introduction of polar groups has been linked to enhanced inhibitory activity .

- Receptor Modulation : Compounds with piperidine structures have been studied for their ability to modulate neurotransmitter receptors (e.g., serotonin and dopamine transporters). The selectivity and affinity for these receptors can lead to therapeutic effects in psychiatric disorders .

Antimicrobial Activity

A study involving various piperidine derivatives demonstrated significant antimicrobial activity against both bacterial and fungal pathogens. The synthesized compounds were evaluated for their efficacy using standard strains, indicating that modifications in the piperidine structure can enhance antimicrobial properties .

Antiviral Activity

The antiviral potential of piperidine derivatives has been explored extensively. For instance, derivatives similar to this compound have been assessed for their effectiveness against viruses such as HIV. The presence of specific substituents was found to correlate with increased antiviral activity .

Case Study 1: Antiviral Screening

A series of studies conducted on piperidine derivatives showed promising results against HIV-1. For instance, certain analogs exhibited moderate protective effects against viral strains with IC50 values indicating effective inhibition at low concentrations. These findings suggest that the structural characteristics of piperidines play a crucial role in their biological efficacy .

Case Study 2: Enzyme Inhibition

Research has documented the activity of piperidine compounds as inhibitors of α-glucosidase. In vitro assays indicated that compounds with specific functional groups demonstrated superior inhibition compared to standard drugs like acarbose. This highlights the potential application of this compound in managing carbohydrate metabolism disorders .

Research Findings Summary Table

| Activity Type | Compound Type | Target | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Antimicrobial | Piperidine Derivatives | Bacterial/Fungal Pathogens | Varies by compound | Effective against multiple strains |

| Antiviral | Piperidine Analogues | HIV-1 | Low nanomolar range | Structural modifications enhance efficacy |

| Enzyme Inhibition | α-Glucosidase Inhibitors | α-Glucosidase | Significant inhibition | Potential for diabetes treatment |

Propiedades

IUPAC Name |

3-(4,4-difluoropiperidin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKQBQUKNIDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.